4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Description
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a versatile heterocyclic compound characterized by a quinoline core substituted with a chlorine atom at position 4, a ketone group at position 2, and a carboxylic acid moiety at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing analgesics and antimicrobial agents. Its reactivity stems from the electron-withdrawing chlorine atom, which enhances nucleophilic substitution at position 4, and the carboxylic acid group, which enables derivatization into esters, amides, and hydrazides . Notably, it is a precursor to bioisosteres of Chinoxicaine and other quinolone-based therapeutics .
Properties
IUPAC Name |
4-chloro-2-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-8-5-3-1-2-4-6(5)12-9(13)7(8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCNBKQOUPVIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357001 | |
| Record name | 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99429-65-9 | |
| Record name | 4-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99429-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the reaction of 4-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis . The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-temperature transesterification and the use of robust catalysts are employed to ensure efficient production .
Chemical Reactions Analysis
Esterification Reactions
This compound undergoes esterification to form methyl or ethyl esters under standard conditions:
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Methyl ester synthesis : Reacted with methanol in acidic conditions to yield methyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 99429-65-9) .
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Ethyl ester formation : Treatment with ethyl 3-substituted 2-cyanoacrylates (6a–d ) in dimethylformamide (DMF) and triethylamine under reflux produces ethyl 3-aryl-2-cyanoacrylate derivatives (7a–d ) .
Key Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-cyanoacrylate | DMF/TEA | Reflux | 4 h | 71% |
| Methanol/H+ | — | RT | — | — |
Amide Coupling and Condensation
The carboxylic acid group participates in amide bond formation using carbodiimide-based coupling agents:
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DCC-mediated coupling : Reacted with p-phenetidine in DMF using N,N'-dicyclohexylcarbodiimide (DCC) to form 4-(4-ethoxyphenylamino)-2-oxo-1,2-dihydroquinoline .
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Triethylamine-assisted condensation : With ethyl cyanoacrylates, forming 1-[2-cyano-2-(ethoxy)carbonyl-1-arylvinyl] derivatives (7a–d ) .
Structural Outcomes
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Products exhibit planar quinoline cores with rotational deviations in substituents (e.g., 63.63° dihedral angle for phenyl rings) .
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Hydrogen bonding (N1–H1···O21) stabilizes dimeric crystal structures .
Cyclization to Pyrazolidinone Derivatives
Hydrazine hydrate induces cyclization to form fused heterocycles:
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Reaction protocol : Heating 7a–d with hydrazine hydrate in ethanol yields 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] derivatives (8a–d ) .
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Key spectral data : IR peaks at 3380–2993 cm⁻¹ (broad OH/NH), 1724–1693 cm⁻¹ (C=O), and 1616 cm⁻¹ (C=N) confirm cyclized structures .
Representative Product
| Compound | Yield (%) | m.p. (°C) | Notable IR Bands (cm⁻¹) |
|---|---|---|---|
| 8a | 61 | 255 | 3380–2993, 1724–1693 |
N-Alkylation and Functionalization
The nitrogen atom at position 1 of the dihydroquinoline ring undergoes alkylation:
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N-Alkylation : Treated with alkyl bromides (e.g., 2-bromoethyl phenyl ether) to generate 5a–c , intermediates for reductive amination .
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Reductive amination : Aldehyde derivatives react with amines (e.g., pyridin-3-ylmethylamine) and NaBH(OAc)₃ to yield bioactive analogs .
Hydrolysis and Decarboxylation
Controlled hydrolysis of ester derivatives regenerates the parent carboxylic acid:
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Ethyl ester hydrolysis : Using thiourea and K₂CO₃ in ethanol under reflux converts ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (2 ) back to the carboxylic acid (4 ) .
Optimized Hydrolysis Conditions
| Base | Reflux Time | Yield (%) |
|---|---|---|
| K₂CO₃ | 4 h | 63 |
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds similar to 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid exhibit significant antibacterial properties. A study highlighted the synthesis of various quinoline derivatives that demonstrated efficacy against bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Potential
The compound has shown promise in anticancer research. A study focused on pharmacomodulations around quinoline structures indicated that modifications could enhance activity against cancer cell lines. The ability to selectively target cancer cells while minimizing effects on normal cells is a key area of investigation .
CB2 Receptor Modulation
This compound has been explored for its role as a selective ligand for the CB2 receptor, which is implicated in various physiological processes. This receptor's modulation could lead to advancements in pain management and anti-inflammatory therapies .
Study 1: Synthesis and Evaluation of Antibacterial Agents
A patent describes the synthesis of various naphthyridine and quinoline derivatives, including this compound, evaluated for antibacterial activity. The study outlines methods for preparing these compounds and their effectiveness against specific bacterial strains .
Study 2: Targeting Cancer Cell Lines
In a pharmacological assessment, researchers modified the structure of quinoline derivatives to enhance their anticancer properties. The study demonstrated that certain modifications led to increased cytotoxicity against human cancer cell lines while maintaining lower toxicity towards normal cells. This highlights the therapeutic potential of derivatives like this compound in oncology .
Mechanism of Action
The mechanism of action of 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial DNA replication, leading to cell death . This mechanism is similar to that of other quinolone antibiotics .
Comparison with Similar Compounds
Key Research Findings
- Analgesic Activity : The carboxylic acid group and aromatic substituents at position 4 are critical for opioid receptor antagonism. For instance, 1-allyl-4-hydroxy-6,7-dimethoxy derivatives show activity proportional to the proximity of the aromatic ring to the amide nitrogen .
- Antimicrobial Potential: Chlorine at position 4 enhances reactivity toward nucleophiles, enabling the synthesis of fluoroquinolone analogs like ciprofloxacin precursors .
- Stability Challenges: Tertiary amino derivatives (e.g., 4-diethylamino analogs) are prone to decarboxylation, necessitating structural stabilization via hydrochloride salt formation .
Biological Activity
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinolone family. Its unique structure, characterized by a chlorine atom at the 4-position and a carboxylic acid group at the 3-position, contributes to its diverse biological activities. This article aims to explore the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features that define its chemical behavior include:
- Chlorine Substitution : The presence of chlorine enhances its reactivity and biological interaction potential.
- Carboxylic Acid Group : This functional group is crucial for solubility and interaction with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.39 µg/mL |
| Bacillus subtilis | 0.78 µg/mL |
These findings suggest that the compound could serve as a potential lead in developing new antibacterial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that derivatives of 4-chloroquinolines can inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Compounds related to this structure have been reported to cause cell cycle arrest in cancer cells, preventing their division and growth .
Enzyme Inhibition
This compound acts as an enzyme inhibitor by binding to active sites of specific enzymes, thereby blocking substrate access. This mechanism is crucial in the development of drugs targeting various diseases .
Study on Antibacterial Efficacy
A study published in Heterocycles focused on synthesizing derivatives of 4-chloroquinolines and assessing their antibacterial activity. It was found that certain modifications led to enhanced activity against Gram-positive bacteria .
Evaluation of Anticancer Properties
In a separate investigation, quinoline derivatives were tested against human prostate cancer cell lines. Results indicated that these compounds inhibited cell growth significantly at pharmacologically relevant concentrations, suggesting their potential as therapeutic agents for cancer treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with DNA : The compound may intercalate into DNA, disrupting replication.
- Inhibition of Key Enzymes : It can inhibit enzymes involved in critical metabolic pathways, thus affecting cellular functions.
- Modulation of Signal Transduction : By interacting with cellular receptors, it influences various signaling pathways within cells .
Q & A
Q. What are the established synthetic routes for 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and what are their key reaction conditions?
The compound is typically synthesized via chlorination of its precursor, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). A representative procedure involves:
- Dissolving the precursor in DMF under inert atmosphere.
- Adding POCl₃ dropwise at 0°C, followed by refluxing at 100°C for 4 hours.
- Quenching the reaction with ice-cold water to precipitate the product, which is filtered and dried .
Key considerations include stoichiometric excess of POCl₃ (10 eq.) and monitoring reaction progress via LC-MS.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
Structural characterization involves:
- Single-crystal X-ray diffraction (XRD) to determine molecular packing and bond angles (e.g., monoclinic crystal system with space group P21/c) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- Melting point analysis and HPLC for assessing purity (>95% typically required for pharmacological studies) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to minimize inhalation of vapors, especially during chlorination steps involving POCl₃ .
- Storage: Keep containers tightly sealed in dry, ventilated areas away from ignition sources .
Advanced Research Questions
Q. What mechanistic insights explain the chlorination of the quinoline precursor?
The reaction likely proceeds via nucleophilic substitution, where POCl₃ acts as both a chlorinating agent and a Lewis acid. The carbonyl oxygen at the 2-position is activated by protonation, facilitating Cl⁻ attack at the adjacent 4-position. Computational studies (e.g., DFT calculations) could further elucidate transition states and regioselectivity .
Q. How can computational modeling optimize derivative synthesis for target biological activity?
- Molecular docking: Screen derivatives against enzyme targets (e.g., kinases) using software like AutoDock Vina to predict binding affinities.
- QSAR studies: Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to guide synthetic priorities .
Q. What strategies address contradictions in reported synthetic yields or purity?
- Reaction optimization: Vary solvent polarity (e.g., toluene vs. DMF) or catalyst loading to improve yield.
- Workup modifications: Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to enhance purity .
Q. How is biological activity evaluated for derivatives of this compound?
Q. What synthetic modifications enhance stability under physiological conditions?
- Esterification: Replace the carboxylic acid group with ethyl esters to improve membrane permeability.
- Chelation: Introduce morpholinomethyl groups at the 3-position to stabilize the molecule via intramolecular hydrogen bonding .
Q. How do substituents at the 3-position influence electronic properties and reactivity?
- Electron-withdrawing groups (e.g., -COOH): Increase electrophilicity at the 4-position, favoring nucleophilic attacks.
- Bulkier substituents (e.g., cyclohexyl): Steric hindrance may reduce reaction rates but improve selectivity in heterocyclic couplings .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution: Use chiral HPLC or enzymatic catalysis to separate enantiomers.
- Asymmetric synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key cyclization steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
